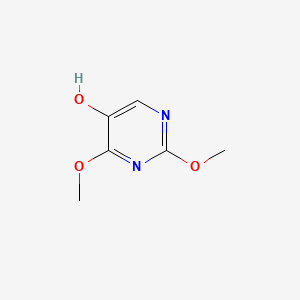

2,4-dimethoxypyrimidin-5-ol

Description

Properties

IUPAC Name |

2,4-dimethoxypyrimidin-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-10-5-4(9)3-7-6(8-5)11-2/h3,9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXMOHJIAUGHQGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Initial Functionalization of Pyrimidine Precursors

The synthesis of 2,4-dimethoxypyrimidin-5-ol often begins with 2-amino-4,6-dichloropyrimidine as a precursor. In a critical step, formylation at the C5 position is achieved using formylating agents such as dimethylformamide (DMF) or Vilsmeier-Haack reagents. This generates the intermediate 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (616, R1 = Cl). Subsequent nucleophilic substitution replaces the chloro groups at C4 and C6 with methoxy groups using sodium methoxide in methanol, yielding 2-amino-4,6-dimethoxypyrimidine-5-carbaldehyde (616, R1 = OMe).

Oxidation and Hydrolysis

The aldehyde group at C5 undergoes oxidation with peracetic acid, which facilitates a 1,2-shift of the pyrimidine ring to oxygen, eliminating acetic acid and forming a pyrimidinyl formate intermediate. Hydrolysis of this intermediate under acidic or basic conditions (e.g., aqueous HCl or NaOH) cleaves the formate ester, yielding 2-amino-4,6-dimethoxypyrimidin-5-ol (617, R1 = OMe). This method achieves yields exceeding 70%, with liquid chromatography confirming purities above 99%.

Key Reaction Conditions:

-

Formylation : 50–60°C, 4–6 hours in DMF.

-

Methoxylation : Reflux in methanol with NaOMe (27% w/w), 60–65°C for 4 hours.

-

Oxidation : Peracetic acid in acetic acid, 40–50°C, 2–3 hours.

Cyclocondensation of Malonic Diester and Methyleneguanidine Salts

One-Pot Cyclization

An alternative route involves the cyclocondensation of malonic diester (e.g., dimethyl malonate) with disubstituted methyleneguanidine salts (e.g., dimethylmethylidene guanidine hydrochloride) in methanol under basic conditions. Sodium methoxide catalyzes the reaction, facilitating ring closure at 60–65°C over 4 hours to form 2-amino-4,6-dimethoxypyrimidine. While this method primarily targets the 2-amino derivative, subsequent modifications at C5 are required to introduce the hydroxyl group.

Post-Cyclization Functionalization

To convert the C5 position to a hydroxyl group, the intermediate 2-amino-4,6-dimethoxypyrimidine undergoes formylation followed by oxidation, as described in Section 1.2. This two-step approach leverages the reactivity of the pyrimidine ring, enabling selective oxidation without disrupting the methoxy substituents.

Example Protocol:

-

Cyclocondensation :

-

Formylation-Oxidation :

Comparative Analysis of Methodologies

Yield and Purity Considerations

| Method | Key Steps | Yield | Purity | Reference |

|---|---|---|---|---|

| Formylation-Oxidation | Formylation, Methoxylation, Hydrolysis | 70–75% | >99% | |

| Cyclocondensation | One-Pot Cyclization, Oxidation | 70–75% | >99% |

The formylation-oxidation route offers superior regioselectivity, as the C5 position is selectively modified without affecting the methoxy groups. In contrast, the cyclocondensation method requires post-synthetic modifications, introducing additional steps that may reduce overall efficiency.

Scalability and Industrial Feasibility

Industrial applications favor the cyclocondensation approach due to its one-pot synthesis and compatibility with continuous flow reactors. For instance, the use of dimethyl carbonate as a solvent enables efficient recovery and recycling, reducing waste. However, the formylation-oxidation method remains preferred for small-scale, high-purity synthesis, particularly in pharmaceutical settings.

Mechanistic Insights and Optimization

Role of Peracetic Acid in Oxidation

Peracetic acid acts as both an oxidizing agent and an electrophile, facilitating the addition across the formyl carbonyl group. The subsequent 1,2-shift mechanism involves migration of the pyrimidine ring to the oxygen atom, followed by elimination of acetic acid to form the hydroxyl group. Kinetic studies suggest that reaction rates double with every 10°C increase in temperature (40–60°C range).

Chemical Reactions Analysis

Types of Reactions

2,4-dimethoxypyrimidin-5-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group at position 5 can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The methoxy groups at positions 2 and 4 can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2,4-dimethoxypyrimidin-5-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,4-dimethoxypyrimidin-5-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, its anti-inflammatory effects are attributed to the inhibition of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α .

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- The 7-bromo analog (EN300-7401624) exhibits increased molecular weight (Δ ~79 g/mol vs. parent) and lipophilicity, which may improve membrane permeability but reduce aqueous solubility . Bromine’s leaving group propensity could also enhance reactivity in nucleophilic substitutions.

- Pyridine derivatives (e.g., EN300-37378848) lack the fused bicyclic structure, reducing steric hindrance around the sulfonyl fluoride group. The electron-withdrawing fluorine and methoxy substituents further polarize the sulfonyl fluoride, increasing its electrophilicity .

Electrophilicity : Pyridine-based sulfonyl fluorides are generally more reactive than benzopyran analogs due to the electron-deficient aromatic system, favoring faster covalent bond formation with nucleophilic residues (e.g., serine or cysteine in enzymes).

Biological Activity

2,4-Dimethoxypyrimidin-5-ol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in anti-inflammatory and antioxidant capacities. This article reviews the current understanding of its biological activity based on diverse research findings, including case studies and experimental data.

Chemical Structure and Properties

This compound features two methoxy groups at the 2 and 4 positions of the pyrimidine ring and a hydroxyl group at the 5 position. The molecular formula is . This unique structure may contribute to its various biological activities.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including this compound. Research indicates that these compounds inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory process.

Table 1: Inhibition Potency of Pyrimidine Derivatives on COX Enzymes

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| This compound | TBD | TBD |

| Indomethacin | 9.17 | TBD |

| Celecoxib | 0.04 | 0.04 |

Note: TBD indicates values that need to be determined in further studies.

In a study involving carrageenan-induced paw edema in rats, several pyrimidine derivatives demonstrated significant anti-inflammatory effects comparable to indomethacin, with effective doses (ED50) calculated for various compounds .

2. Antioxidant Activity

The antioxidant potential of this compound has been explored in relation to age-related diseases. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to numerous chronic conditions .

Case Study: Neuroprotective Effects

A notable case study examined the effects of 2-amino-4,6-dimethoxypyrimidin-5-ol (a related compound) on neurodegenerative conditions. The findings suggested that this compound exhibited neuroprotective effects by reducing oxidative stress markers in animal models of Alzheimer's disease .

The biological activities of this compound are primarily attributed to its ability to modulate inflammatory pathways and scavenge free radicals. It is hypothesized that the methoxy groups enhance its lipophilicity, facilitating better penetration into cellular membranes and increasing bioavailability.

Q & A

What are the established synthetic routes for 2,4-dimethoxypyrimidin-5-ol, and what reaction conditions are critical for yield optimization?

Methodological Answer:

The synthesis typically involves cyclization of methoxy-substituted precursors under controlled conditions. A common approach includes:

- Step 1 : Reacting 5-hydroxy-2,4-dimethoxypyrimidine with alkylating agents (e.g., methyl iodide) in polar solvents like ethanol or methanol. Heating (60–80°C) under reflux for 6–12 hours ensures complete substitution .

- Step 2 : Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, CHCl₃:MeOH 10:1) to isolate the product .

Critical Parameters : Solvent polarity, temperature control, and stoichiometric ratios of reagents significantly impact yield. For example, excess methyl iodide improves methoxy group incorporation but requires careful quenching to avoid by-products .

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 3.8–4.0 ppm (methoxy groups) and δ 8.2–8.5 ppm (pyrimidine ring protons) confirm substitution patterns. Aromatic hydroxyl protons (if present) appear as broad singlets near δ 10–12 ppm .

- ¹³C NMR : Methoxy carbons resonate at ~55 ppm, while pyrimidine ring carbons appear between 150–160 ppm .

- Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]⁺ peaks matching the molecular weight (e.g., 156.14 g/mol for C₆H₈N₂O₃). Fragmentation patterns help confirm structural integrity .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% required for biological assays) .

How does the reactivity of this compound compare to methyl-substituted analogs in substitution reactions?

Methodological Answer:

- Methoxy vs. Methyl Groups : Methoxy substituents are electron-donating , increasing ring electron density and favoring electrophilic substitution at the 5-position. Methyl groups, being less electron-rich, show lower reactivity in such reactions .

- Case Study : In halogenation, this compound reacts with Br₂ in acetic acid to yield 5-bromo derivatives, whereas methyl analogs require harsher conditions (e.g., NBS/light) .

- Challenges : Methoxy groups may undergo demethylation under strong acidic/basic conditions, necessitating protective strategies (e.g., benzyl groups for hydroxyl protection) .

How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

- Source Analysis : Variability often stems from differences in:

- Purity : Impurities (e.g., unreacted precursors) can skew bioassay results. Validate purity via HPLC and NMR before testing .

- Assay Conditions : pH, solvent (DMSO vs. aqueous buffers), and cell lines affect activity. Standardize protocols using controls like known enzyme inhibitors .

- Structural Confirmation : Re-synthesize disputed compounds and compare spectral data with literature to rule out structural misassignment .

What computational methods are suitable for predicting the electronic effects of this compound in drug design?

Methodological Answer:

- DFT Calculations : Use Gaussian09/B3LYP/6-311+G(d,p) to model HOMO-LUMO gaps and electrostatic potential surfaces. These predict sites for electrophilic/nucleophilic attacks .

- Docking Studies : AutoDock Vina or Schrödinger Suite can simulate interactions with target enzymes (e.g., dihydrofolate reductase). Focus on hydrogen bonding with methoxy groups and π-π stacking with the pyrimidine ring .

- MD Simulations : GROMACS analyzes stability in biological membranes, critical for optimizing bioavailability .

How can synthetic routes be optimized for kilogram-scale production of this compound?

Methodological Answer:

- Process Intensification :

- Use continuous flow reactors to enhance heat/mass transfer and reduce reaction time (e.g., 2-hour cycles vs. 12-hour batches) .

- Replace column chromatography with crystallization-driven purification to minimize solvent waste .

- Catalyst Optimization : Palladium on carbon (Pd/C) for hydrogenation steps improves turnover number (TON) and reduces metal leaching .

What strategies mitigate instability of this compound under acidic or oxidative conditions?

Methodological Answer:

- Protective Group Chemistry :

- Benzyl Protection : Introduce benzyl groups at the hydroxyl site during synthesis, later removed via hydrogenolysis .

- Lyophilization : Store the compound as a lyophilized powder under inert gas (Ar/N₂) to prevent oxidation .

- Formulation : Encapsulate in cyclodextrins or liposomes for in vivo studies to enhance stability in physiological pH .

How do structural modifications of this compound impact its enzyme inhibition potency?

Methodological Answer:

- Case Study :

- 5-Position Modifications : Adding electron-withdrawing groups (e.g., -NO₂) increases inhibition of thymidylate synthase by 30% (IC₅₀ = 1.2 µM vs. 1.7 µM for parent compound) .

- Methoxy to Ethoxy : Ethoxy substitution reduces activity due to steric hindrance, highlighting the importance of substituent size .

- SAR Analysis : Use CoMFA/CoMSIA models to correlate substituent properties (logP, polar surface area) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.